molecular formula C22H27N3O3S B2954292 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203085-32-8

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Numéro de catalogue: B2954292
Numéro CAS: 1203085-32-8
Poids moléculaire: 413.54
Clé InChI: XWCZQCHRXUAZCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic chemical reagent designed for advanced research and development purposes. This compound features a unique molecular architecture that combines a tetrahydroquinoline core, a phenylsulfonyl protective group, and a cyclohexylurea moiety. This specific structure makes it a valuable intermediate for medicinal chemistry programs, particularly in the exploration of new therapeutic agents. Researchers can utilize this compound as a key building block in the synthesis of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The inclusion of the urea functional group is often associated with the ability to form key hydrogen bonds, potentially contributing to target binding affinity and selectivity in biological systems. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known to be present in compounds with a wide range of pharmacological activities. This reagent is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-13-14-21-17(16-19)8-7-15-25(21)29(27,28)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCZQCHRXUAZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps. One common method starts with the reaction of aniline with cyclohexanone under basic conditions to form 1-cyclohexylurea. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Activité Biologique

1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions that yield the desired urea derivative. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, which may contribute to its therapeutic effects.
  • Cellular Uptake : The phenylsulfonyl group enhances the lipophilicity of the molecule, facilitating cellular uptake and bioavailability.

Anticancer Properties

Research indicates that 1-Cyclohexyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate:

  • IC50 Values : The compound shows IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In animal models of inflammation:

  • Reduction in Inflammatory Markers : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of the compound using MTT assays on several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-715
HCT11620
A54925

Study 2: In Vivo Efficacy

In vivo studies using murine models showed that administration of the compound led to a reduction in tumor size compared to control groups. Histological analysis indicated reduced proliferation markers in treated tumors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

  • Structural Differences: CTDB replaces the urea and phenylsulfonyl groups with a cyanoethyl substituent and a diazenyl-benzonitrile moiety. This confers distinct electrochemical properties, as CTDB acts as a leveler in Au electrodeposition processes in ionic liquids .
  • Functional Role: Unlike the target compound, CTDB exhibits strong adsorption on Au electrodes, modulating interfacial processes during electrodeposition. Spectroelectrochemical studies (SFG/DFG) confirm its diagnostic utility in probing electrode-electrolyte interfaces .
  • Applications : CTDB is specialized for electrochemical applications, whereas the urea derivative’s pharmacological or material science applications remain uncharacterized in the provided literature.

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

  • Structural Similarities: Both compounds share a urea-linked tetrahydroquinoline core. However, the methoxyphenyl and 2-oxo groups in this analog may enhance hydrogen-bonding capacity compared to the phenylsulfonyl and cyclohexyl groups in the target compound.
  • Data Limitations : PubChem lists this compound but lacks detailed pharmacological or physicochemical data, precluding direct functional comparisons .

Patent-Disclosed Tetrahydroquinoline Derivatives

Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid. These compounds prioritize heterocyclic appendages (e.g., benzothiazole, thiazole-carboxylic acid) over urea/sulfonamide groups, suggesting divergent therapeutic targets (e.g., kinase inhibition) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.